
5-Mercaptouracil
Übersicht
Beschreibung
5-Mercaptouracil and 5-mercaptodeoxyuridine are structural analogs of thymine and thymidine, respectively . They are effective growth inhibitors in various biological systems and are under study as potential antineoplastic and antiviral agents .
Synthesis Analysis
This compound and its 2’-deoxyriboside were synthesized both enzymatically and chemically . They were found to be extremely unstable in aqueous solutions as they undergo rapid autoxidation to the corresponding disulfides .Molecular Structure Analysis
The molecular structure of this compound was determined by X-Ray diffraction methods . The conformation of the disulfide linkage is described by two torsion angles, one (78°) describing the twist about the S–S bond, and the other (83°) relating the orientation of the S–S bond .Chemical Reactions Analysis
This compound and 5-mercaptodeoxyuridine undergo rapid autoxidation in aqueous solution . This property has presented a major problem in their preparation and biological testing .Physical And Chemical Properties Analysis
This compound and 5-mercaptodeoxyuridine have very low pKa’s, and their anionic forms show characteristic absorption maxima in the 330-mp region . They were found to be extremely unstable in aqueous solutions .Wissenschaftliche Forschungsanwendungen
Antitumor Activity : 5-Mercaptouracil has been studied for its antitumor properties. It was found to inhibit the growth of certain mouse tumors at doses lower than the maximum tolerated dose (Bardos, Segaloff, & Ambrus, 1959).
Chemical Instability and Spectrophotometric Studies : This compound and its derivatives, such as 5-mercaptodeoxyuridine, are under investigation as potential antineoplastic and antiviral agents. They are known to be unstable in aqueous solutions, undergoing rapid autoxidation (Bardos & Kalman, 1966).
Metabolism in Insects : this compound has been studied for its metabolism in insects, where it undergoes S-glucosylation. This study contributes to understanding its metabolic pathways in biological systems (Gessner & Acara, 1968).
Enzymatic Synthesis and Microbiological Activity : The enzymatic synthesis of 5-mercaptodeoxyuridine from this compound and its biological activity in various microbiological systems have been explored. This includes its role in inhibiting thymidylate synthetase, an enzyme important in DNA synthesis (Baranski, Bardos, Bloch, & Kalman, 1969).
X-Ray Structure Analysis : The crystal and molecular structure of the disulfide from 1-methyl-5-mercaptouracil has been determined using X-ray diffraction methods, providing insights into its chemical structure (Shefter, 1970).
Synthesis of Derivatives : Research on the synthesis of derivatives like 5-Methylmercaptouracil has been conducted. The reaction mechanisms and by-products of these processes have been studied, contributing to the understanding of its chemical properties (Anzai & Suzuki, 1966).
Effects of Ultraviolet Radiation : Studies have been conducted on the effects of ultraviolet radiation on derivatives of uracil, including this compound. These studies help in understanding the chemical changes that occur under such conditions (Wait, Sirota, & Corelli, 1978).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The continuing interest in the biological activities and possible chemotherapeutic applications of these compounds has led to careful studies to determine their correct spectra and dissociation constants, and to establish the conditions of their stability to autoxidation . These studies were greatly aided by two recent developments, i.e., the availability of Cleland’s reagent (5), dithiothreitol (DTT), and the excellent method of Klotz and Carver (6) for the determination of sulfhydryl groups .
Eigenschaften
IUPAC Name |
5-sulfanyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-3-2(9)1-5-4(8)6-3/h1,9H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHCRNZMESVPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161259 | |
| Record name | 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14020-53-2 | |
| Record name | 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014020532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Mercaptouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



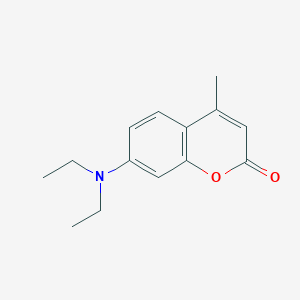

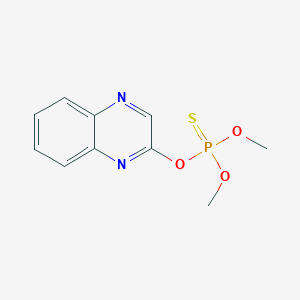
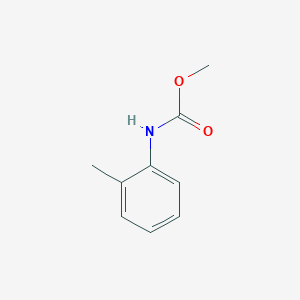

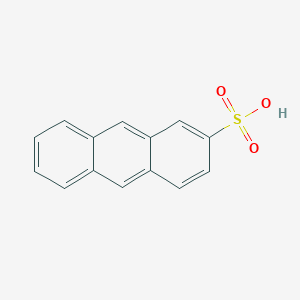
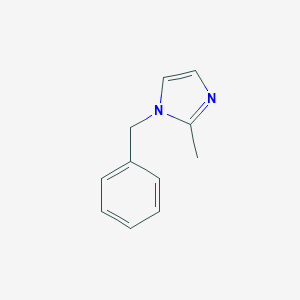
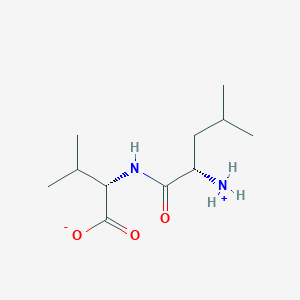
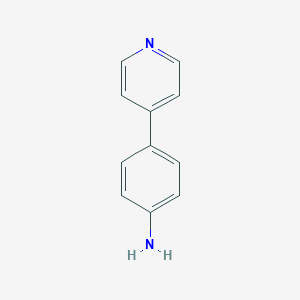

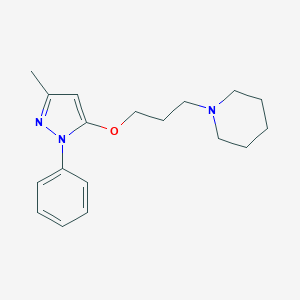

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)
![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)